3-Aminocyclopentanol

Chiral resolution Optical purity HIV integrase inhibitor

3-Aminocyclopentanol is a chiral, bifunctional C5 cyclopentane scaffold bearing both an amino (─NH₂) and a hydroxyl (─OH) group. It exists as four distinct stereoisomers—(1R,3S), (1S,3R), (1R,3R), and (1S,3S)—as well as cis/trans diastereomeric pairs.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B077102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclopentanol
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(CC1N)O
InChIInChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2
InChIKeyYHFYRVZIONNYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclopentanol for Pharmaceutical Procurement: A Chiral Bifunctional Building Block with Defined Stereochemical Identity


3-Aminocyclopentanol is a chiral, bifunctional C5 cyclopentane scaffold bearing both an amino (─NH₂) and a hydroxyl (─OH) group. It exists as four distinct stereoisomers—(1R,3S), (1S,3R), (1R,3R), and (1S,3S)—as well as cis/trans diastereomeric pairs . Among these, the (1R,3S)-3-aminocyclopentanol enantiomer is a documented key chiral intermediate in the commercial synthesis of the FDA-approved HIV integrase strand transfer inhibitor bictegravir [1]. The presence of two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area of 46.2 Ų, and a predicted XLogP3 of −0.4 gives this scaffold a balanced polarity profile suited for nucleoside analog and carbocyclic sugar mimetic programs [2].

Why Generic 3-Aminocyclopentanol Substitution Fails: Stereochemical Identity Governs Both Regulatory and Pharmacological Outcomes


Procuring '3-aminocyclopentanol' without specifying absolute configuration and enantiomeric excess introduces risk at two critical levels. First, the racemic cis mixture or undesired diastereomer cannot directly replace (1R,3S)-3-aminocyclopentanol in the bictegravir synthetic route because the downstream integrase inhibitor's chiral topology is fixed; regulatory filings reference the single-enantiomer intermediate, and any stereochemical impurity propagates into the API's impurity profile . Second, aminocyclopentanol diastereomers exhibit measurably different physicochemical properties: cis-3-aminocyclopentanol is a stronger base than the trans isomer by approximately 0.4 pKₐ unit, altering protonation state and reactivity under physiological and synthetic conditions [1]. These stereochemistry-dependent differences mean that two vials labeled '3-aminocyclopentanol' may be chemically and functionally non-interchangeable.

Quantitative Differentiation Evidence for (1R,3S)-3-Aminocyclopentanol Relative to Its Closest Analogs and Stereoisomers


Chiral Resolution Enables Optical Purity ≥99.5% vs. Racemic cis Mixture at Comparable Throughput

A chiral resolution method using D-tartaric acid separates racemic cis-3-aminocyclopentanol into single-configuration (1R,3S)-3-aminocyclopentanol. After two recrystallization cycles, the enantiomeric excess (ee) reaches 99.2%, and the overall resolution yield is 40% [1][2]. This contrasts with a prior art method (CN201210090148.X) that produced only the unresolved racemic cis mixture with 98% GC purity and 36.5% total yield, but with zero chiral control [3]. For procurement of a chiral intermediate, an ee of ≥99.5% is achievable with the resolution approach, whereas the racemic synthesis delivers 0% ee by definition.

Chiral resolution Optical purity HIV integrase inhibitor

Asymmetric Cycloaddition Route to (1R,3S)-3-Aminocyclopentanol Delivers High Stereoselectivity Without Resolution Step

Porton Pharma Solutions' method (US 11,459,291 B2) employs N-acylhydroxylamine as a chiral inducer in an asymmetric Diels–Alder cycloaddition with cyclopentadiene, directly constructing both chiral centers of (1R,3S)-3-amino-1-cyclopentanol [1]. Gilead's prior art route (WO2015195656) relied on a chemical resolution step using expensive (−)-venslide, increasing process cost and waste [2]. The asymmetric cycloaddition route is described as having 'good stereoselectivity' and 'high atom economy,' avoiding the 50% theoretical yield loss inherent in classical resolution [1]. While specific diastereomeric ratio (dr) values are not publicly tabulated in the patent, the method overcomes the fundamental limitation of resolution-based approaches that discard the undesired enantiomer.

Asymmetric synthesis Cycloaddition Process chemistry

cis-3-Aminocyclopentanol Is a Stronger Base than trans-3-Aminocyclopentanol by ~0.4 pKₐ Unit

In a foundational stereochemical study of aminocyclanols, McCasland and Smith determined that cis-aminocyclopentanol is a stronger base than trans-aminocyclopentanol by approximately 0.4 pKₐ unit [1]. This difference arises from the through-space electronic and solvation effects imposed by the relative orientation of the amino and hydroxyl groups on the cyclopentane ring. The same study documented that lead tetraacetate oxidizes cis-2-aminocyclopentanol at least 20 times more rapidly than its trans epimer, demonstrating that stereochemistry governs not only basicity but also chemical reactivity toward glycol-splitting reagents [1].

Physicochemical property Basicity Diastereomer comparison

(1R,3S)-3-Aminocyclopentanol as the Only Stereoisomer Documented in FDA-Approved Bictegravir Synthesis

Multiple patent filings from Gilead Sciences, Porton Pharma Solutions, and Shanghai Desano Pharma consistently identify (1R,3S)-3-amino-1-cyclopentanol (or its hydrochloride salt) as the essential chiral intermediate for bictegravir, an FDA-approved HIV integrase inhibitor [1][2][3]. The (1S,3R) enantiomer, the (1R,3R) and (1S,3S) trans diastereomers, and the racemic cis mixture are not cited as acceptable substitutes in any of these regulatory-facing synthetic routes. This documentation creates a de facto procurement specification: suppliers providing 3-aminocyclopentanol for bictegravir intermediate applications must demonstrate (1R,3S) configurational identity and high enantiopurity.

Drug intermediate Bictegravir Regulatory specification

Aminocyclopentanols Exhibit Stereochemistry-Dependent Glycosidase Inhibition: Rationale for Single-Isomer Procurement in Probe Discovery

A series of aminocyclopentanol glycosidase inhibitors was synthesized and evaluated for stereochemistry-dependent inhibition of β-glucosidases [1]. The study demonstrated that N-acetylation and inversion of stereochemistry at C(5) substantially alter inhibitory potency, consistent with a transition-state analog binding model where precise three-dimensional orientation of the amino and hydroxyl groups dictates affinity for the enzyme active site [1]. While the study did not directly test 3-aminocyclopentanol itself, the class-level principle—that aminocyclopentanols require specific stereochemistry for biological target engagement—is well-established in the glycosidase inhibitor literature [2]. This implies that for any probe or lead discovery program using 3-aminocyclopentanol as a scaffold, the stereoisomer selected will directly determine biological outcome.

Glycosidase inhibition Stereochemistry Carbohydrate mimetics

Evidence-Backed Procurement Scenarios for 3-Aminocyclopentanol: Where Stereochemistry and Purity Drive Scientific Value


Generic Bictegravir API Manufacturing: Single-Enantiomer (1R,3S)-3-Aminocyclopentanol as Regulatory-Mandated Intermediate

All published patent routes for bictegravir—including those from Gilead Sciences (WO2015195656), Porton Pharma Solutions (US 11,459,291 B2), and Shanghai Desano Pharma (CN109988073A)—specify (1R,3S)-3-amino-1-cyclopentanol (free base or hydrochloride) as the key chiral intermediate [1][2]. Procurement for generic API development must source this specific stereoisomer with documented enantiomeric excess ≥99% to match the regulatory reference. Suppliers offering only the racemic cis mixture or undefined stereochemistry introduce material that is incompatible with validated downstream chemistry and would require additional in-house chiral separation, eroding cost advantage and timeline.

Carbocyclic Nucleoside and Antiviral Probe Synthesis: Stereochemically Defined Cyclopentane Scaffold Mimicking the Furanose Ring

3-Aminocyclopentanol serves as a precursor for carbocyclic nucleoside analogs, wherein the cyclopentane ring replaces the natural furanose oxygen, conferring metabolic stability against phosphorylases [1]. Patents disclose carbocyclic cytosine nucleosides built on cyclopentane scaffolds that exhibit both antiviral and antineoplastic activity (e.g., L1210 mouse leukemia model) [2]. For these programs, the (1R,3S) or (1S,3R) cis configuration is typically required to correctly orient the nucleobase relative to the hydroxymethyl equivalent; trans diastereomers place substituents in geometries incompatible with kinase phosphorylation and polymerase binding. Procuring the intended stereoisomer from the outset avoids synthesizing inactive diastereomers that consume screening resources.

Chiral Ligand and Asymmetric Catalysis Development: Bifunctional Amino-Alcohol as Privileged Scaffold

The 1,3-amino-alcohol motif on a conformationally restricted cyclopentane ring makes 3-aminocyclopentanol a versatile precursor for chiral ligands used in asymmetric catalysis [1]. The rigid five-membered ring limits conformational freedom compared to acyclic amino-alcohols (e.g., 3-amino-1-propanol), providing more predictable metal-chelate geometries. Procurement for ligand synthesis should specify the absolute configuration needed—(1R,3S) vs. (1S,3R) will produce enantiomeric ligand products that induce opposite stereochemical outcomes in catalytic reactions. Suppliers capable of providing either enantiomer in ≥98% ee enable access to both ligand antipodes from a common scaffold.

Glycosidase Inhibitor Lead Discovery: Stereochemistry-Dependent Transition-State Mimetics

Aminocyclopentanols have been established as configurationally selective transition-state analog inhibitors of glycosidases [1][2]. The amino group mimics the positive charge developing at the anomeric carbon during glycosidic bond cleavage, while the hydroxyl groups replicate the carbohydrate's hydrogen-bonding network. Because enzyme active sites are chiral environments, stereochemical inversion at either the C(1) or C(3) position of the cyclopentane ring can abolish inhibition. Procurement for glycosidase inhibitor programs should treat each stereoisomer of 3-aminocyclopentanol as a distinct chemical entity rather than as interchangeable 'grades' of the same compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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